molecular formula C17H13N3O4 B2930389 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865287-58-7

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2930389
CAS No.: 865287-58-7
M. Wt: 323.308
InChI Key: QWYSZOCQZYVCTH-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic chemical hybrid scaffold designed for exploratory research in medicinal chemistry and drug discovery. This compound incorporates two privileged structures: the 1,3,4-oxadiazole ring and the 2,3-dihydrobenzo[b][1,4]dioxine system. The 1,3,4-oxadiazole core is a well-characterized pharmacophore known to contribute to potent biological activity across multiple target classes. Research indicates that derivatives containing this scaffold can function as inhibitors of key enzymes such as adenylyl cyclases (AC), which are implicated in pain signaling pathways . Furthermore, 1,3,4-oxadiazole-based compounds have demonstrated significant potential in oncology research, with mechanisms of action that include the inhibition of enzymes like Poly(ADP-ribose) polymerase (PARP), a critical target in DNA repair processes for cancer therapy . The 2,3-dihydrobenzo[b][1,4]dioxine moiety is another structure of high research interest, frequently explored for its favorable physicochemical properties and its presence in compounds evaluated as PARP1 inhibitors . The integration of these two fragments into a single molecule creates a novel chemical entity intended for the investigation of synthetic lethality in cancer models, chronic pain pathways, and other signal transduction mechanisms. Researchers can utilize this compound as a lead structure for the development of more potent and selective inhibitors or as a chemical probe to elucidate the function of novel biological targets.

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15(14-10-22-12-8-4-5-9-13(12)23-14)18-17-20-19-16(24-17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYSZOCQZYVCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The phenyl group can be introduced through a subsequent reaction with benzene derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different functional groups leading to various derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.

Biology: It has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains.

Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent, with promising results in preclinical studies.

Industry: The compound's unique properties make it useful in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory and analgesic effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations

The target compound’s analogs differ primarily in substituents on the benzamide or oxadiazole rings. Key examples include:

Compound Name Substituent(s) on Benzamide/Oxadiazole Key Structural Features
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(CF₃)benzamide (19) 3-Trifluoromethyl (benzamide) Electron-withdrawing CF₃ group enhances electrophilicity
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26) 4-Bromo (benzamide), thiophene (oxadiazole) Bromine increases molecular weight; thiophene introduces π-conjugation
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2-carboxamide 4-Fluorophenyl (oxadiazole) Fluorine improves metabolic stability and lipophilicity
N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide 2,5-Dichlorophenyl (oxadiazole) Chlorine atoms enhance steric bulk and hydrophobicity

Purity and Analytical Data

All compounds in the series exhibit high purity (95–100% by HPLC) . NMR (¹H/¹³C) and ESI-MS data confirm structural integrity, with distinct shifts for substituents (e.g., CF₃ at δ 121 ppm in ¹³C NMR ).

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, focusing on its anticancer, antimicrobial, and neuroprotective activities.

Chemical Structure and Properties

The compound features a unique combination of oxadiazole and benzodioxane moieties, which contribute to its biological activities. The IUPAC name is 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. Its molecular formula is C17H15N3O3C_{17}H_{15}N_3O_3 with a molecular weight of approximately 305.32 g/mol.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole possess significant anticancer properties. The mechanism of action includes:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Cancer Cell Lines : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and leukemia (K562) .

Table 1: Summary of Anticancer Activities

Cell LineIC50 Value (µM)Mechanism of Action
MCF-75.5Inhibition of HDAC
K5624.0Inhibition of thymidylate synthase
A5496.8Induction of apoptosis

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens. The oxadiazole ring enhances the interaction with microbial targets.

Key Findings :

  • Effective against Gram-positive and Gram-negative bacteria.
  • Shows antifungal activity against Candida species.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

Neuroprotective Activity

Recent studies suggest that the compound may have neuroprotective effects. It has been evaluated in models of Alzheimer's disease where it demonstrated:

  • Inhibition of Acetylcholinesterase (AChE) : This activity is crucial for enhancing cognitive function by preventing the breakdown of acetylcholine .

Table 3: Neuroprotective Effects

Enzyme TargetIC50 Value (µM)
AChE1.5
Butyrylcholinesterase (BChE)1.8

Case Studies and Research Findings

  • Anticancer Mechanisms : A study highlighted the structural modifications in oxadiazole derivatives that enhanced their cytotoxicity against cancer cells through targeted inhibition of specific enzymes .
  • Neuroprotection in Animal Models : Research demonstrated that the compound improved cognitive functions in scopolamine-induced memory impairment models by reducing oxidative stress markers and enhancing cholinergic transmission .

Q & A

Q. What synthetic routes are commonly used to prepare derivatives of this compound, and how is structural confirmation achieved?

Derivatives are synthesized via two general procedures:

  • Procedure A : Reacts substituted benzoyl chlorides with 5-phenyl-1,3,4-oxadiazol-2-amine intermediates in the presence of catalysts like 4B and pyridine. Yields range from 24% to 60% depending on substituents (e.g., trifluoromethyl or bromo groups) .
  • Procedure B : Uses carboxylic acids activated with oxalyl chloride, followed by coupling with oxadiazole intermediates. This method achieves yields up to 37% . Characterization : ¹H/¹³C NMR confirms regiochemistry (e.g., dihydrodioxine proton shifts at δ 4.31 ppm) . ESI-MS validates molecular weight (±1 Da accuracy), while HPLC ensures purity (>95%) .

Q. What analytical methods are critical for assessing purity and structural integrity?

  • HPLC : Retention time consistency under gradient elution (e.g., 95% acetonitrile/water) identifies impurities .
  • NMR Spectroscopy : Aromatic proton splitting patterns (e.g., doublets at δ 7.32 ppm for dihydrodioxine) confirm regioselectivity .
  • Mass Spectrometry : ESI-MS or EI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 416.1) and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence bioactivity and selectivity?

  • Electron-Withdrawing Groups (e.g., -CF₃ in Compound 19): Enhance Ca²⁺/calmodulin inhibition (IC₅₀ < 1 µM) by increasing electrophilicity at the oxadiazole core .
  • Bulkier Substituents (e.g., isopropoxy in Compound 20): Reduce glycogen synthase kinase-3α (GSK-3α) inhibition due to steric hindrance in the ATP-binding pocket .
  • Thioether Linkers (e.g., in SH-X-54): Improve CDK9 selectivity by forming hydrophobic interactions with hinge regions .

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Comparative Assays : Test analogs under identical conditions (e.g., GSK-3α vs. CDK9 inhibition assays) to isolate substituent-specific effects .
  • Molecular Docking : Use tools like AutoDock Vina to model binding poses. For example, trifluoromethyl groups in Compound 19 show stronger van der Waals interactions with calmodulin than bromo-substituted analogs .

Q. What strategies optimize low-yielding syntheses (e.g., <30% yields)?

  • Catalyst Screening : Switching from 4B to 4C catalysts improves yields (e.g., 60% for thiophene derivatives) .
  • Solvent Optimization : Replacing dichloromethane with DMF enhances oxadiazole cyclization efficiency .
  • Purification : Gradient HPLC (C18 columns, 5–95% acetonitrile) resolves byproducts from polar intermediates .

Q. How do computational models predict selectivity in kinase inhibition?

  • MD Simulations : Analyze binding stability over 100 ns trajectories (e.g., SH-X-54’s sustained hydrogen bonding with CDK9’s Asp104) .
  • Free Energy Perturbation (FEP) : Quantifies energy differences between substituents (e.g., -CF₃ vs. -CH₃) to prioritize synthetic targets .

Methodological Considerations

Q. What in vitro assays validate target engagement for enzyme inhibition?

  • Kinase Inhibition : Use ADP-Glo™ assays to measure ATP consumption (e.g., IC₅₀ values for GSK-3α) .
  • Calmodulin Binding : Fluorescence polarization assays track displacement of FITC-labeled calmodulin .

Q. How are stability and solubility profiles assessed for lead compounds?

  • Thermogravimetric Analysis (TGA) : Determines decomposition points (>200°C for most derivatives) .
  • LogP Measurements : Reverse-phase HPLC calculates partition coefficients (e.g., LogP = 2.8 for Compound 22) to predict membrane permeability .

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